3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
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Overview
Description
3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups, including hydroxyl, methoxy, and pyridinyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Pyridinyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridinyl group to the pyrrole ring.
Addition of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation.
Functional Group Modifications: The hydroxyl, methoxy, and isopropoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy and isopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one could be investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
- 3-Hydroxy-4-(4-ethoxybenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one
Uniqueness
Compared to similar compounds, 3-Hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
510712-17-1 |
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Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-1-(3-methoxypropyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)31-19-9-8-17(13-16(19)3)22(27)20-21(18-7-5-10-25-14-18)26(11-6-12-30-4)24(29)23(20)28/h5,7-10,13-15,21,27H,6,11-12H2,1-4H3/b22-20+ |
InChI Key |
YKIVSPLGHXDHCC-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)/O)OC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CN=CC=C3)O)OC(C)C |
Origin of Product |
United States |
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